

# Spectroscopic Data for the Characterization of Iodine Azide: A Technical Guide

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## Compound of Interest

Compound Name: Iodine azide

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## Introduction

**Iodine azide** (IN<sub>3</sub>) is a highly reactive and explosive inorganic compound that holds significant interest in synthetic chemistry for the introduction of the azide functionality. Its utility, however, is matched by its hazardous nature, necessitating a thorough understanding of its structural and spectroscopic properties for safe handling and application. This technical guide provides a comprehensive overview of the spectroscopic data available for the characterization of **iodine azide**, compiled from experimental and computational studies. The information is presented to be a valuable resource for researchers working with this energetic material.

## Molecular Structure

**Iodine azide** exists as a monomer in the gas phase with a trans-bent geometry. In the solid state, it forms a one-dimensional polymeric structure.<sup>[1]</sup> The structural parameters of the gaseous monomer have been determined by gas-phase electron diffraction.

Table 1: Gas-Phase Molecular Geometry of **Iodine Azide**<sup>[2]</sup>

Parameter	Value
Bond Lengths (Å)	
I-N	$2.120 \pm 0.010$
N $\alpha$ -N $\beta$	$1.204 \pm 0.004$ (mean)
N $\beta$ -N $\gamma$	$1.204 \pm 0.004$ (mean)
Bond Angles (°)	
I-N $\alpha$ -N $\beta$	$106.6 \pm 1.1$
N $\alpha$ -N $\beta$ -N $\gamma$	$169.6 \pm 3.0$

## Spectroscopic Data

The characterization of **iodine azide** has been accomplished through various spectroscopic techniques, providing insights into its vibrational, rotational, and electronic properties.

### Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is crucial for understanding the bonding and functional groups within a molecule. The vibrational modes of **iodine azide** have been investigated by Raman spectroscopy in both the solid state and in solution.

Table 2: Vibrational Frequencies of **Iodine Azide** (cm<sup>-1</sup>)[1]

Assignment	Solid State (Raman)	CH <sub>2</sub> Cl <sub>2</sub> Solution (Raman)
Asymmetric N $\equiv$ N stretch	2073	2056
Symmetric N $\equiv$ N stretch	1214	-
NNN bend	672	662
I-N stretch	410	411
I-N-N bend	-	535

Note: The symmetric N $\equiv$ N stretch was not observed in the solution spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{14}\text{N}$  NMR spectroscopy provides information about the electronic environment of the nitrogen nuclei. For covalent azides, three distinct signals are expected for the non-equivalent nitrogen atoms.

Table 3:  $^{14}\text{N}$  NMR Chemical Shifts for Covalent Azides (ppm, relative to  $\text{NO}_3^-$ )[3]

Compound	$\text{N}_\alpha$	$\text{N}_\beta$	$\text{N}_\gamma$
Hydrazoic Acid ( $\text{HN}_3$ )	-330	-175	-219
Methyl Azide ( $\text{CH}_3\text{N}_3$ )	-326	-173	-216
Iodine Azide ( $\text{IN}_3$ )	Data not available	Data not available	Data not available

Note: While specific experimental  $^{14}\text{N}$  NMR data for **iodine azide** is not readily available in the literature, the values for similar covalent azides are provided for reference.

## Electronic Spectroscopy (UV-Vis)

Experimental UV-Vis absorption data for **iodine azide** is scarce due to its instability. However, computational methods can predict the electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima for **Iodine Azide** (Computational)

Excitation	Wavelength (nm)	Oscillator Strength
$n \rightarrow \sigma$	Data not available	Data not available
$\pi \rightarrow \pi$	Data not available	Data not available

Note: Specific computational predictions for the UV-Vis spectrum of **iodine azide** require dedicated quantum chemical calculations and are not readily found in the surveyed literature.

## Mass Spectrometry

The mass spectrum of **iodine azide** is not commonly reported due to its explosive nature, which makes it challenging to analyze using conventional mass spectrometry techniques. The

expected molecular ion peak would be at  $m/z$  169 (based on  $^{127}\text{I}$  and  $^{14}\text{N}$ ). Fragmentation would likely involve the loss of  $\text{N}_2$  (28 amu) and potentially the cleavage of the I-N bond.

Table 5: Expected Mass Spectrometry Data for **Iodine Azide**

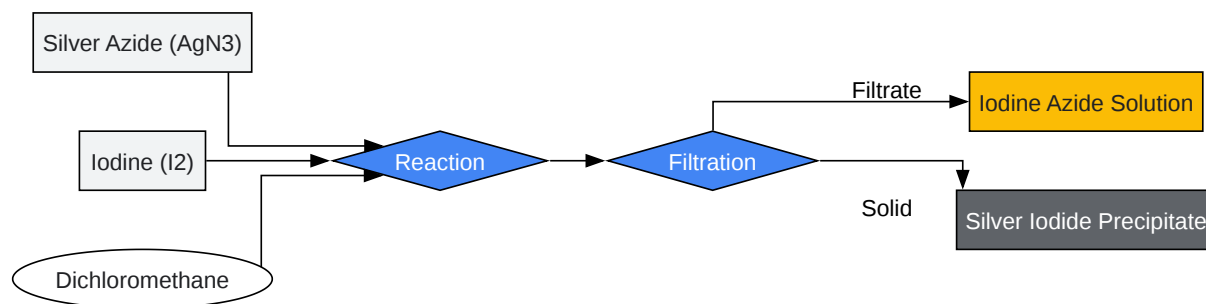
Ion	$m/z$ (for $^{127}\text{I}$ , $^{14}\text{N}$ )
$[\text{IN}_3]^+$	169
$[\text{IN}]^+$	141
$[\text{N}_3]^+$	42
$[\text{I}]^+$	127

## Experimental Protocols

### Synthesis of Iodine Azide[1]

Caution: **Iodine azide** is a primary explosive and should be handled with extreme care in small quantities and in solution.

- Suspend freshly prepared and dry silver azide ( $\text{AgN}_3$ ) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Add a drying agent to the suspension.
- Add a stoichiometric amount of elemental iodine ( $\text{I}_2$ ) to the stirred suspension.
- The reaction proceeds to form a solution of **Iodine azide** and a precipitate of silver iodide ( $\text{AgI}$ ).
- The resulting yellow solution of **Iodine azide** can be used for subsequent reactions or carefully evaporated to yield needle-shaped golden crystals.

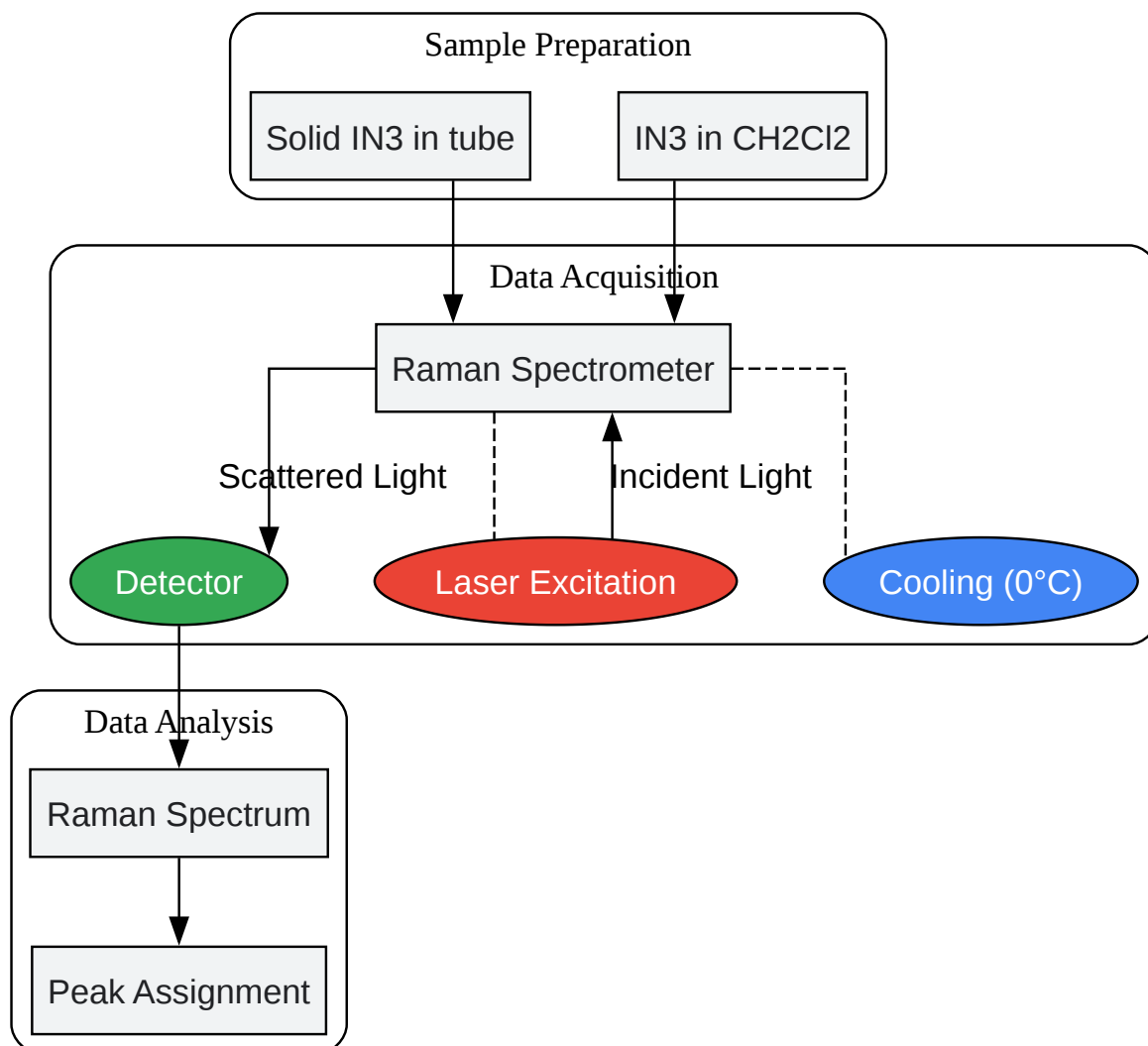


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Synthesis of **Iodine Azide** from Silver Azide and Iodine.

## Raman Spectroscopy of Iodine Azide[1]

- Sample Preparation:
  - Solid State: A pure sample of **iodine azide** is placed in a glass tube.
  - Solution: **Iodine azide** is dissolved in a suitable solvent (e.g., dichloromethane) in a glass tube.
- Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., Nd:YAG laser) is used.
- Data Acquisition:
  - The sample is maintained at a low temperature (e.g., 0 °C) using a cooling cell to prevent decomposition.
  - The laser is focused on the sample, and the scattered light is collected.
  - Multiple scans are typically accumulated to improve the signal-to-noise ratio.

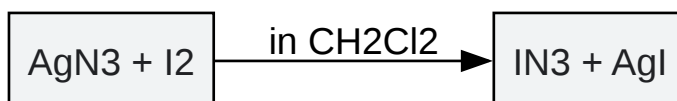


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Workflow for Raman Spectroscopy of **Iodine Azide**.

## Signaling Pathways and Logical Relationships

The primary chemical transformation involving **iodine azide** is its synthesis. The logical relationship is a straightforward chemical reaction.



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Chemical reaction for the synthesis of **iodine azide**.

## Conclusion

This guide provides a consolidated summary of the available spectroscopic data for the characterization of **iodine azide**. While experimental data for some techniques like UV-Vis and mass spectrometry are limited due to the compound's instability, the provided information from Raman spectroscopy and gas-phase electron diffraction, supplemented with data from related compounds and theoretical expectations, offers a solid foundation for researchers. The detailed experimental protocols and safety precautions are critical for anyone intending to work with this energetic material. Further computational studies would be beneficial to fill the gaps in the experimental data, particularly for its electronic and mass spectrometric properties.

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## References

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